Cas no 80992-93-4 ((E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one)

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one structure
80992-93-4 structure
商品名:(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
CAS番号:80992-93-4
MF:C11H9F3O
メガワット:214.183773756027
MDL:MFCD00052848
CID:725957
PubChem ID:5708853

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one 化学的及び物理的性質

名前と識別子

    • 3-Buten-2-one,4-[4-(trifluoromethyl)phenyl]-
    • (Z)-4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
    • 1-[4-(TRIFLUOROMETHYL)PHENYL]BUT-1-EN-3-ONE
    • (3Z)-4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one
    • 1-[4-(Trifluoromethyl)phenyl]-1-buten-3-one
    • 4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one
    • 4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • 4-trifluoromethylbenzalacetone
    • 4-trifluoromethylbenzylidene-acetone
    • p-Trifluoromethylbenzalacetone
    • Z)-4(4-Trifluoromethylphenyl)-but-3-en-2-one
    • 4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one (ACI)
    • PS-6438
    • D76311
    • (E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • (3E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • 80992-93-4
    • CHEMBL74630
    • DTXSID70876673
    • 3-Buten-2-one,4-(4-CF3-phenyl)-
    • (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
    • 115665-92-4
    • 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)-
    • 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-
    • 4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
    • (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one
    • SCHEMBL1405020
    • MFCD00052848
    • AKOS025310002
    • (E)-4-(4-trifluoromethylphenyl)but-3-en-2-one
    • CS-0142131
    • EN300-7411432
    • Z2315587077
    • AKOS009159474
    • (3E)-4-[4-(trifluoromethyl)phenyl]-3-buten-2-one
    • MDL: MFCD00052848
    • インチ: 1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3
    • InChIKey: PHVQEHOBDSECPV-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C=CC1C=CC(C(F)(F)F)=CC=1

計算された属性

  • せいみつぶんしりょう: 214.06100
  • どういたいしつりょう: 214.061
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 17.1
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.206
  • ふってん: 263 ºC
  • フラッシュポイント: 120 ºC
  • 屈折率: 1.495
  • PSA: 17.07000
  • LogP: 3.30760
  • ようかいせい: 未確定

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one セキュリティ情報

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T900108-100mg
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
80992-93-4
100mg
$ 80.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212771-1g
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
80992-93-4 98%
1g
¥453.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212771-100mg
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
80992-93-4 98%
100mg
¥97.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212771-250mg
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
80992-93-4 98%
250mg
¥156.00 2024-07-28
eNovation Chemicals LLC
Y1238043-10g
3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-
80992-93-4 98%
10g
$350 2023-05-17
Alichem
A019108187-5g
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
80992-93-4 95%
5g
$487.92 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
003755-250mg
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
80992-93-4
250mg
389.0CNY 2021-07-10
Apollo Scientific
PC1921-5g
4-[4-(Trifluoromethyl)phenyl]but-3-en-2-one
80992-93-4 97%
5g
£213.00 2023-04-19
Key Organics Ltd
PS-6438-5MG
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
80992-93-4 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
PS-6438-100MG
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
80992-93-4 >90%
100mg
£146.00 2025-02-09

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; 12 h, rt
リファレンス
Cyclohexane 1,3-diones and their inhibition of mutant SOD1-dependent protein aggregation and toxicity in PC12 cells
Zhang, Wei; et al, Bioorganic & Medicinal Chemistry, 2012, 20(2), 1029-1045

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium trifluoroacetate ,  4,5-Diazafluoren-9-one Solvents: Dimethyl sulfoxide ;  48 h, 1 atm, 100 °C
リファレンス
Direct aerobic α,β-dehydrogenation of aldehydes and ketones with a Pd(TFA)2/4,5-diazafluorenone catalyst
Diao, Tianning; et al, Chemical Science, 2012, 3(3), 887-891

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
リファレンス
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: L-Lysine Solvents: 4-Cyanobenzaldehyde ;  20 h, 50 °C
リファレンス
The effect of the distance between acidic site and basic site immobilized on mesoporous solid on the activity in catalyzing aldol condensation
Yu, Xiaofang; et al, Journal of Solid State Chemistry, 2011, 184(2), 289-295

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: Glycerol ,  Choline chloride ,  Water ;  24 h, 60 °C
リファレンス
Application of Deep Eutectic Solvents in Promiscuous Lipase-Catalysed Aldol Reactions
Gonzalez-Martinez, Daniel; et al, European Journal of Organic Chemistry, 2016, 2016(8), 1513-1519

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  8 h, 70 °C
リファレンス
Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand
Wang, Yu-Fei; et al, Organic Letters, 2014, 16(6), 1610-1613

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
リファレンス
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
リファレンス
Synthesis and neuroprotective evaluation of (E)-3,4-dihydroxystyryl p-substituted-phenethyl ketone derivatives against inflammatory and oxidative injury
Cheng, Can; et al, Medicinal Chemistry Research, 2016, 25(8), 1678-1685

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
2.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
3.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
リファレンス
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  40 min, 0 °C; 4 h, 2 - 10 °C
1.2 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ;  16 h, rt
2.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: Water ;  12 h, 100 °C
リファレンス
Diastereoselective synthesis of β-amino ketone and acid derivatives by palladium-catalyzed conjugate addition
Zhi, Wubin; et al, Tetrahedron Letters, 2018, 59(28), 2736-2740

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Calcium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  10 - 30 min, rt
リファレンス
RhIII-Catalyzed Synthesis of Highly Substituted 2-Pyridones using Fluorinated Diazomalonate
Das, Debapratim; et al, Chemistry - An Asian Journal, 2020, 15(3), 360-364

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  8 h, 70 °C
リファレンス
Wacker-Type Oxidation and Dehydrogenation of Terminal Olefins Using Molecular Oxygen as the Sole Oxidant without Adding Ligand
Wang, Yu-Fei; et al, Organic Letters, 2014, 16(6), 1610-1613

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Tetrafluoroboric acid Solvents: Water ;  rt → 0 °C; 0 °C; 1 h, 0 °C
2.1 Reagents: Calcium carbonate Catalysts: Palladium diacetate Solvents: Methanol ;  10 - 30 min, rt
リファレンス
RhIII-Catalyzed Synthesis of Highly Substituted 2-Pyridones using Fluorinated Diazomalonate
Das, Debapratim; et al, Chemistry - An Asian Journal, 2020, 15(3), 360-364

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Catalysts: (αS,11bR)-3,5-Dihydro-α-phenyl-4H-dinaphth[2,1-c:1′,2′-e]azepine-4-ethanamine ;  32 - 41 h, rt
リファレンス
Facile preparation of optically pure diamines and their applications in asymmetric aldol reactions
Liu, Quan-Zhong; et al, Tetrahedron Letters, 2008, 49(52), 7434-7437

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Raw materials

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Preparation Products

(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:80992-93-4)(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
A840016
清らかである:99%/99%
はかる:5g/10g
価格 ($):232.0/333.0